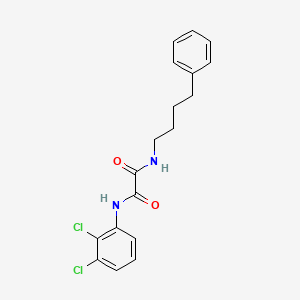![molecular formula C27H26N2O B11555166 2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide](/img/structure/B11555166.png)
2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, substituted phenyl groups, and a hydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of target proteins, and modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(4-hydroxy-3-methylphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,2-bis(4-methoxyphenyl)propane: Used in the synthesis of various organic compounds.
2,2-bis(4-chlorophenyl)propane: Employed in the production of flame retardants and other specialty chemicals.
Uniqueness
2,2-bis(4-methylphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide is unique due to its combination of structural features, including the cyclopropane ring and hydrazide moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C27H26N2O |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2,2-bis(4-methylphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-20-10-14-23(15-11-20)27(24-16-12-21(2)13-17-24)19-25(27)26(30)29-28-18-6-9-22-7-4-3-5-8-22/h3-18,25H,19H2,1-2H3,(H,29,30)/b9-6+,28-18+ |
Clave InChI |
SDKCXJSIDABMCJ-RKUQBJHPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C2(CC2C(=O)NN=CC=CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11555089.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555106.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11555111.png)
![3-(2,4-Dichlorobenzoyloxy)-4-[(E)-{[(4-propanamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11555112.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11555117.png)
![4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11555131.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555134.png)
![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11555138.png)
![4-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11555150.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11555151.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11555168.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11555174.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555176.png)
